N-(1-phenylethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Overview
Description
2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a phenylcarbamoyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(1-PHENYLETHYL)ACETAMIDE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with phenyl isocyanate to form the intermediate 2-(phenylcarbamoyl)amino-1,3-thiazole. This intermediate is then reacted with 1-phenylethylamine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(1-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenylcarbamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(1-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and phenylcarbamoyl group play crucial roles in these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(Phenylcarbamoyl)amino-1,3-thiazole: Lacks the phenylethyl group.
N-(1-Phenylethyl)acetamide: Lacks the thiazole ring.
Phenylcarbamoyl derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(1-PHENYLETHYL)ACETAMIDE is unique due to the combination of its thiazole ring, phenylcarbamoyl group, and phenylethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C20H20N4O2S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C20H20N4O2S/c1-14(15-8-4-2-5-9-15)21-18(25)12-17-13-27-20(23-17)24-19(26)22-16-10-6-3-7-11-16/h2-11,13-14H,12H2,1H3,(H,21,25)(H2,22,23,24,26) |
InChI Key |
RGLBEAVBXUTRNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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